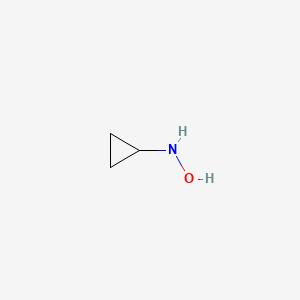

N-cyclopropylhydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c5-4-3-1-2-3/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLZOHJWRFQKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylhydroxylamine and Its Analogues

Direct Synthesis Approaches for N-Cyclopropylhydroxylamine

Direct synthetic routes to this compound, where the hydroxylamine (B1172632) moiety is directly attached to the cyclopropyl (B3062369) nitrogen, are not prominently featured in contemporary chemical literature. The following sections discuss potential but less-documented methodologies.

Condensation Reactions Utilizing this compound Precursors

A condensation reaction involves the combination of two molecules to form a single, larger molecule, typically with the elimination of a small molecule like water libretexts.org. While this is a fundamental reaction type in organic chemistry, for instance in the formation of peptide bonds from amino acids or esters from carboxylic acids and alcohols, specific applications for the synthesis of this compound from its precursors via this pathway are not extensively reported in the available scientific literature libretexts.orgnih.gov.

Oxidation Protocols for N-Substituted Cyclopropylamines

The N-oxidation of primary and secondary amines to form hydroxylamines is a known transformation, particularly in metabolic pathways nih.gov. The oxidation of amines can be achieved using various reagents, and the process is a key step in the synthesis of nitrones from secondary amines, often proceeding through a hydroxylamine intermediate chimia.ch.

In the context of cyclopropylamines, research has shown that the oxidation of N-cyclopropyl-substituted benzylamines is catalyzed by enzymes like cytochrome P-450 nih.gov. This enzymatic oxidation can lead to the formation of hydroxylamine intermediates, although this process is often associated with mechanism-based inactivation of the enzyme rather than preparative synthesis of the hydroxylamine nih.gov. While this suggests the chemical feasibility of oxidizing an N-substituted cyclopropylamine (B47189) to the corresponding hydroxylamine, specific, high-yield synthetic protocols for the direct oxidation of a simple precursor like cyclopropylamine to this compound are not detailed in the surveyed literature.

Hydrolysis-Based Syntheses from Oxaziridine (B8769555) Intermediates

Oxaziridines, which are three-membered heterocyclic compounds containing nitrogen and oxygen, can be synthesized through the oxidation of the corresponding imines, commonly with peroxy acids like m-chloroperbenzoic acid (mCPBA) semanticscholar.orgacs.org. The hydrolysis of these strained rings, particularly under acidic conditions, can yield amines and carbonyl compounds rsc.org.

The mechanism of acid-catalyzed hydrolysis can involve protonation on either the oxygen or nitrogen atom. The breakdown of an O-protonated oxaziridine intermediate is a recognized pathway that can lead to the formation of a hydroxylamine acs.orgrsc.org. Theoretically, a cyclopropyl-substituted imine could be oxidized to form a cyclopropyl-oxaziridine, which could then be hydrolyzed to this compound. However, specific examples and reaction conditions for this multi-step sequence to synthesize this compound are not explicitly documented in the available research rsc.orgmdpi.com.

Scalable Preparations of O-Cyclopropyl Hydroxylamines and Derivatives

In contrast to its N-cyclopropyl isomer, significant progress has been made in the scalable synthesis of O-cyclopropyl hydroxylamine and its derivatives. These compounds have been identified as valuable, bench-stable precursors for constructing N-heterocycles nih.govrsc.orgrsc.org.

Development of Bench-Stable O-Cyclopropyl Hydroxylamine Precursors

A robust and scalable multi-step synthesis for O-cyclopropyl hydroxylamine has been developed, yielding the product as a stable hydrochloride salt nih.govrsc.org. The key steps involve:

Cyclopropanation: The synthesis begins with the cyclopropanation of an N-enoxyphthalimide, specifically 2-(vinyloxy)isoindoline-1,3-dione, using Simmons-Smith-type conditions with diethylzinc (B1219324) and diiodomethane (B129776) in the presence of trifluoroacetic acid. This efficiently produces 2-cyclopropoxyisoindoline-1,3-dione nih.gov.

Phthalimide Cleavage: The resulting cyclopropoxy N-hydroxyphthalimide intermediate is then subjected to cleavage using hydrazine (B178648) hydrate (B1144303) rsc.org.

Salt Formation: The final product, O-cyclopropyl hydroxylamine, is isolated as a stable hydrochloride salt. This three-step approach has been successfully used to prepare the target compound on a gram scale nih.govrsc.org.

This methodology has also been extended to produce various ring-substituted O-cyclopropyl hydroxylamines. These substituted analogues, unlike the parent compound, were found to be non-volatile in their free-base form and demonstrated considerable stability, capable of being stored for months at -20 °C without significant decomposition rsc.org.

Table 1: Synthesis of Substituted 2-Cyclopropoxyisoindoline-1,3-dione Derivatives Yields are for the cyclopropanation step.

| Substrate (Vinyloxy Phthalimide) | Product (Cyclopropoxy Phthalimide) | Yield (%) |

|---|---|---|

| 2-(vinyloxy)isoindoline-1,3-dione | 2-cyclopropoxyisoindoline-1,3-dione | 85 |

| 2-(1-phenylvinyloxy)isoindoline-1,3-dione | 2-(1-phenylcyclopropoxy)isoindoline-1,3-dione | 98 |

| 2-((E)-prop-1-en-1-yloxy)isoindoline-1,3-dione | 2-((1R,2S)-rel-2-methylcyclopropoxy)isoindoline-1,3-dione | 89 |

| 2-((Z)-prop-1-en-1-yloxy)isoindoline-1,3-dione | 2-((1S,2S)-rel-2-methylcyclopropoxy)isoindoline-1,3-dione | 85 |

| 2-(2-phenylvinyloxy)isoindoline-1,3-dione | 2-(2-phenylcyclopropoxy)isoindoline-1,3-dione | 91 |

| 2-(cyclohex-1-en-1-yloxy)isoindoline-1,3-dione | 2-(bicyclo[4.1.0]heptan-1-yloxy)isoindoline-1,3-dione | 95 |

| 2-((E)-but-2-en-2-yloxy)isoindoline-1,3-dione | 2-(1,2-dimethylcyclopropoxy)isoindoline-1,3-dione | 92 |

Data sourced from Lovato, K. et al. (2020) rsc.org.

Metal-Free N-Arylation Procedures for O-Cyclopropyl Hydroxylamines

A key functionalization of the stable O-cyclopropyl hydroxylamine precursors is N-arylation. Facile and efficient metal-free procedures have been established for this transformation nih.govrsc.org. The optimal conditions involve the reaction of an N-protected O-cyclopropyl hydroxamate with a diaryliodonium salt, using cesium carbonate as a base in toluene (B28343) at room temperature rsc.org. Diaryliodonium salts are increasingly recognized as versatile and effective arylating agents for various nucleophiles under metal-free conditions diva-portal.orgbeilstein-journals.orgcolab.ws.

This N-arylation protocol tolerates a wide range of electron-withdrawing groups on the aryl ring of the diaryliodonium salt, including nitriles, trifluoromethyl groups, ketones, and esters, affording the N-arylated products in moderate to good yields nih.gov. The resulting N-aryl O-cyclopropyl hydroxamates are valuable intermediates that can undergo further transformations, such as rsc.orgrsc.org-sigmatropic rearrangements, to produce complex heterocyclic structures nih.govrsc.orgrsc.org.

Table 2: Metal-Free N-Arylation of tert-butyl cyclopropoxycarbamate

| Diaryliodonium Triflate Salt (Ar₂IOTf) | Aryl Group (Ar) on Product | Yield (%) |

|---|---|---|

| Ph₂IOTf | Phenyl | 85 |

| (4-CNC₆H₄)₂IOTf | 4-Cyanophenyl | 82 |

| (4-CF₃C₆H₄)₂IOTf | 4-(Trifluoromethyl)phenyl | 75 |

| (4-AcC₆H₄)₂IOTf | 4-Acetylphenyl | 68 |

| (4-EtO₂CC₆H₄)₂IOTf | 4-(Ethoxycarbonyl)phenyl | 72 |

| (3-NO₂C₆H₄)₂IOTf | 3-Nitrophenyl | 65 |

| (2-FC₆H₄)₂IOTf | 2-Fluorophenyl | 80 |

| (3-ClC₆H₄)₂IOTf | 3-Chlorophenyl | 77 |

Data sourced from Lovato, K. et al. (2020) nih.gov.

Synthesis of this compound Derivatives for Specific Mechanistic Probes

The synthesis of derivatives of this compound serves as a critical tool for probing a variety of reaction mechanisms, particularly in the realm of rearrangement reactions. The unique structural features of the cyclopropyl group, namely its inherent ring strain and the electronic character of its "bent" bonds, make it a sensitive indicator of reaction pathways. By strategically placing substituents on either the cyclopropyl ring or the nitrogen atom, chemists can finely tune the electronic and steric properties of the molecule, thereby gaining deeper insight into the transition states and intermediates of complex chemical transformations.

A significant area of investigation has been the use of N-arylated-O-cyclopropyl hydroxamates as mechanistic probes for di-heteroatom rsc.orgrsc.org-sigmatropic rearrangements. nih.gov These rearrangements are powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, and understanding their mechanisms is crucial for the development of new synthetic methodologies. The synthesis of these probe molecules begins with the preparation of O-cyclopropyl hydroxylamines, which can be achieved on a gram scale. nih.gov A key synthetic approach involves the cyclopropanation of a suitable olefin, such as 2-(vinyloxy)isoindoline-1,3-dione, followed by deprotection to yield the O-cyclopropyl hydroxylamine hydrochloride salt. nih.gov

Once the O-cyclopropyl hydroxylamine core is obtained, a variety of derivatives can be synthesized to probe specific mechanistic questions. A common strategy is the N-arylation of O-cyclopropyl hydroxamates. nih.gov This is typically achieved under metal-free conditions, reacting the O-cyclopropyl hydroxamate with a diaryliodonium salt in the presence of a base like cesium carbonate. nih.gov The electronic nature of the aryl group can be systematically varied to study its effect on the subsequent rearrangement.

These N-arylated-O-cyclopropyl hydroxamates have been instrumental in studying the rsc.orgrsc.org-sigmatropic rearrangement that leads to the formation of α-functionalized tetrahydroquinolines. nih.gov The reaction proceeds through a proposed cascade involving the rsc.orgrsc.org-sigmatropic rearrangement, followed by cyclization and rearomatization. The design of these derivatives allows for the investigation of factors such as the influence of protecting groups on the nitrogen and substituents on the aryl ring on the reaction's efficiency and regioselectivity. nih.gov

For instance, it has been observed that the choice of the N-protecting group (e.g., Boc vs. Cbz) and the position of substituents on the N-aryl group can influence the regiochemical outcome of the rearrangement. nih.gov When an N-arylated O-cyclopropyl hydroxamate with a methyl group on the aryl ring was subjected to rearrangement conditions, the position of the methyl group influenced the product distribution. nih.gov Specifically, a meta-tolyl substituted substrate yielded a mixture of regioisomers, while the substitution pattern on other derivatives led to single products. nih.gov This suggests that electronic and steric factors of the N-aryl group play a significant role in directing the cyclization step of the reaction cascade. nih.gov

The following table summarizes the synthesis of various N-arylated-O-cyclopropyl hydroxamate derivatives and their subsequent use as probes in the rsc.orgrsc.org-sigmatropic rearrangement to form tetrahydroquinolines.

| Entry | N-Protecting Group | N-Aryl Substituent | Rearrangement Product(s) | Mechanistic Insight |

| 1 | Boc | Phenyl | 2-hydroxy-tetrahydroquinoline | Serves as a baseline for the rearrangement. nih.gov |

| 2 | Cbz | Phenyl | 2-hydroxy-tetrahydroquinoline | Demonstrates the feasibility of different protecting groups. nih.gov |

| 3 | Boc | m-tolyl | Mixture of regioisomeric tetrahydroquinolines | Highlights the influence of aryl substitution on regioselectivity. nih.gov |

| 4 | Cbz | m-tolyl | Single regioisomeric tetrahydroquinoline | Suggests potential π-stacking interactions influencing selectivity. nih.gov |

| 5 | Boc | p-methoxyphenyl | Tetrahydroquinoline derivative | Investigates the effect of electron-donating groups on the rearrangement. nih.gov |

| 6 | Boc | p-chlorophenyl | Tetrahydroquinoline derivative | Examines the impact of electron-withdrawing groups on the reaction. nih.gov |

These studies, enabled by the targeted synthesis of this compound derivatives, provide valuable data for understanding the intricacies of rsc.orgrsc.org-sigmatropic rearrangements and pave the way for the rational design of new synthetic methods for the construction of complex nitrogen-containing heterocycles. rsc.orgnih.gov

Reactivity and Mechanistic Studies of N Cyclopropylhydroxylamine Transformations

Sigmatropic Rearrangements Involving N-Cyclopropylhydroxylamine Derivatives

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-system. In the context of this compound derivatives, these rearrangements offer a powerful tool for the synthesis of complex nitrogen-containing heterocycles.

While classic nih.govnih.gov-sigmatropic rearrangements are well-documented, O-cyclopropyl hydroxylamines have been shown to participate in homologous nih.govnih.gov-sigmatropic rearrangements, which can be described as di-heteroatom rearrangements. nih.gov These reactions are of significant interest as they enable the formation of C-O and C-N bonds in a single, concerted step. nih.gov Inspired by the reactivity of N-aryl-O-vinylhydroxylamine intermediates in reactions like the Bartoli indole (B1671886) synthesis, researchers have explored O-cyclopropyl hydroxylamine (B1172632) as a stable precursor for similar transformations. nih.gov

The utility of O-cyclopropyl hydroxylamines as precursors for these rearrangements has been demonstrated in the synthesis of N-heterocycles. rsc.orgrsc.org For instance, N-arylated O-cyclopropyl hydroxamates can undergo a one-pot nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and rearomatization, to produce a diverse range of substituted tetrahydroquinolines. rsc.orgrsc.org This transformation typically proceeds under base-mediated conditions. nih.govrsc.org The development of a scalable synthesis for O-cyclopropyl hydroxylamines has made these compounds readily available for in-depth reactivity studies. rsc.orgrsc.org

A proposed general scheme for this rearrangement involves an N-protected/N-arylated O-cyclopropyl hydroxylamine derivative rearranging to form a 2-hydroxy-tetrahydroquinoline. nih.gov The efficiency of this rearrangement opens up possibilities for other O-cyclopropyl hydroxylamine derivatives, such as N-vinyl or N-acyl substituted compounds, to undergo similar nih.govnih.gov-rearrangements to yield a variety of heterocyclic structures. rsc.org

The cleavage of the N-O bond is a critical step in the sigmatropic rearrangements of O-cyclopropyl hydroxylamine derivatives. nih.govnih.gov The inherent weakness of the N-O σ bond, resulting from the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms, facilitates its facile cleavage. mdpi.com This property is central to the diverse reactivity of hydroxylamines and their derivatives in the construction of N-heterocycles. mdpi.com

The reactivity of O-cyclopropyl hydroxylamines is hypothesized to be similar to that of highly reactive O-vinyl hydroxylamine intermediates, which are known to undergo nih.govnih.gov-rearrangements involving N-O bond cleavage. nih.gov The presence of the readily cleavable N-O bond, in conjunction with the strained cyclopropane (B1198618) ring, sets the stage for these homologous nih.govnih.gov-sigmatropic rearrangements. nih.gov

Mechanistic studies have highlighted the importance of reaction conditions in promoting N-O bond cleavage and subsequent rearrangement. For example, in the rearrangement of N-arylated O-cyclopropyl hydroxamates, base-mediated conditions were found to be crucial for the formation of the desired tetrahydroquinoline products. nih.gov Conversely, the absence of a base or the use of Lewis acidic additives did not facilitate the rearrangement. nih.govrsc.org This suggests that the base plays a key role in activating the substrate for the N-O bond cleavage and the subsequent sigmatropic shift.

The strain inherent in the cyclopropane ring is a significant driving force in the sigmatropic rearrangements of O-cyclopropylhydroxylamine derivatives. The cyclopropane C-C bond, often described as a "banana bond," is strained and can act as a three-carbon homoenolate equivalent. nih.gov This inherent strain energy is released during the rearrangement, contributing to the thermodynamic favorability of the reaction.

Studies on related systems, such as the Au(I)-catalyzed nih.govnih.gov-rearrangement of cyclopropyl-substituted propargylic esters and vinyl ethers, have provided further insights into the role of the cyclopropane ring. nih.gov In these reactions, the cyclopropane acts as a mechanistic probe, and its stereochemistry can be used to understand the degree of carbocationic character in the intermediates. nih.gov The electronic properties of substituents on the cyclopropane ring can also modulate the reactivity, highlighting the intricate interplay between ring strain and electronic effects in these rearrangements. nih.gov

Oxidative Transformations of this compound and Analogues

Oxidation of the nitrogen atom in this compound and its derivatives leads to the formation of highly reactive intermediates, such as nitrones, which are valuable synthons in organic chemistry.

Nitrones are functional groups with the general structure R₁R₂C=N⁺(O⁻)R₃ and are N-oxides of imines. wikipedia.orgnih.gov They are typically generated through the oxidation of secondary hydroxylamines or the condensation of hydroxylamines with carbonyl compounds. wikipedia.org The oxidation of secondary hydroxylamines to nitrones can occur slowly in the presence of air and can be accelerated by cupric salts or more generally with aqueous mercuric oxide. wikipedia.org

The formation of nitrones from N-substituted hydroxylamines is a well-established synthetic transformation. For instance, the oxidation of secondary amines to nitrones can be achieved using Oxone in a biphasic basic medium. organic-chemistry.org Various methods have been developed for nitrone synthesis, including the reaction of N-alkylhydroxylamines with allenes and the direct coupling of N-nosylhydrazones with nitrosoarenes. organic-chemistry.org

In the context of this compound, oxidation would lead to the corresponding cyclopropyl-substituted nitrone. These nitrones are versatile 1,3-dipoles that can participate in cycloaddition reactions, making them valuable intermediates in the synthesis of more complex molecules. wikipedia.org The nitronyl-carbon is electrophilic and susceptible to nucleophilic attack, a chemical property that parallels that of carbonyl compounds. nih.gov

The table below summarizes various methods for the synthesis of nitrones from hydroxylamine derivatives.

| Starting Material | Reagent/Conditions | Product | Reference |

| Secondary Hydroxylamines | Air, Cupric Salts (catalyst) | Nitrone | wikipedia.org |

| Secondary Hydroxylamines | Aqueous Mercuric Oxide | Nitrone | wikipedia.org |

| N-Alkylhydroxylamines | Monosubstituted Allenes | Nitrone | organic-chemistry.org |

| Ketones and Hydroxylamines | t-BuOH, 110 °C | Ketonitrone | organic-chemistry.org |

| Secondary Amines | Oxone, Biphasic Basic Medium | Nitrone | organic-chemistry.org |

| N-Nosylhydrazones | Nitrosoarenes | (Z)-N-Arylnitrone | organic-chemistry.org |

| Diethyl (hydroxymethyl)phosphonate | Swern Oxidation, then Hydroxylamine | N-Substituted C-(Dialkoxyphosphoryl)Nitrone | mdpi.com |

| Ketones with α-(2-nitrophenyl) group | Sodium Hydroxide in Methanol | Nitrone | nih.gov |

The oxidation of hydroxylamines to nitrones and other nitrogen-containing species proceeds through nitrogen-centered pathways. Enzyme-catalyzed oxidation of hydroxylamines to nitroxides has been studied since the late 1970s. nih.gov Hydroxylamines can undergo oxidation by species like the superoxide (B77818) radical (O₂•⁻) via an electron transfer mechanism, yielding a paramagnetic aminoxyl species and hydrogen peroxide. nih.gov

The mechanism of nitrone formation often involves the initial formation of a nitrogen-centered radical or a related reactive species. The specific pathway can be influenced by the oxidant used and the structure of the hydroxylamine substrate. For instance, in the oxidation of secondary amines to nitrones using Oxone, the reaction proceeds under mild, metal-free conditions, suggesting a direct oxidation mechanism. organic-chemistry.org

The electronic properties of the substituents on the hydroxylamine can also play a crucial role. For example, in the formation of superoxide radical adducts with nitrones, electron-withdrawing groups on the nitrone can facilitate the reaction by increasing the positive charge on the nitronyl carbon. nih.gov These mechanistic insights are critical for the development of new and efficient methods for the synthesis of nitrones and for understanding their role in various chemical and biological processes.

Cyclopropane Ring Opening During Oxidative Processes

The cyclopropane ring, while generally stable, is susceptible to opening under oxidative conditions, particularly when activated by an adjacent heteroatom like nitrogen. In derivatives such as N-cyclopropylamines, a process initiated by one-electron oxidation at the nitrogen atom leads to the formation of a nitrogen-centered radical cation. acs.orgosti.gov This intermediate is highly transient and rapidly undergoes ring cleavage to generate a more stable carbon-centered radical, which is subsequently trapped. acs.orgnih.gov This ring-opening mechanism is notably implicated in the inactivation of enzymes like monoamine oxidase and cytochrome P-450 by cyclopropylamine-containing molecules. osti.govnih.gov

The oxidation can be induced through various methods, including photoredox catalysis and electrochemical approaches. acs.orgorganic-chemistry.orgchemistryviews.org For instance, the photosensitized oxidation of tertiary aminocyclopropanes results in facile ring opening, followed by hydrogen shifts, ultimately yielding ring-opened ketones after hydrolysis. acs.org Electrochemical methods provide an alternative, avoiding the need for chemical oxidants. The electrolysis of N-cyclopropylamides in the presence of alcohols triggers an oxidative ring-opening and subsequent intramolecular cyclization to form 1,3-oxazines in moderate to high yields. chemistryviews.org

The key step in these transformations is the cleavage of the cyclopropane ring in the radical cation intermediate. Electron spin resonance (ESR) studies have provided direct evidence for this ring-opening reaction, confirming the formation of a carbon-centered radical from the initial cyclopropylamine (B47189) radical cation. osti.gov The propensity for ring-opening is a foundational aspect of the reactivity of these systems.

Table 1: Examples of Oxidative Ring-Opening Reactions of Cyclopropylamine Derivatives

| Starting Material | Oxidative Conditions | Key Intermediate | Product Type | Ref. |

|---|---|---|---|---|

| Tertiary Aminocyclopropane | Photo-sensitizer (DCB), light, O₂ | Amine Radical Cation | Ring-opened ketone | acs.org |

| N-Aryl Cyclopropylamide | Electrolysis (8 mA), Ferrocene | N-centered Radical | 1,3-Oxazine | chemistryviews.org |

Nucleophilic and Electrophilic Reactivity of this compound

The hydroxylamine moiety in this compound confers both nucleophilic and electrophilic character, allowing it to participate in a diverse range of chemical transformations. The nitrogen atom, with its lone pair of electrons, acts as a potent nucleophile, while the N-O bond presents a site for cleavage and rearrangement, particularly upon activation.

Reactions with Aldehydes and Other Electrophiles

Similar to other primary amines and hydroxylamine derivatives, this compound is expected to react readily with electrophiles such as aldehydes and ketones. The reaction proceeds via the nucleophilic addition of the hydroxylamine's nitrogen atom to the electrophilic carbonyl carbon. youtube.comyoutube.com This initial addition forms a tetrahedral intermediate known as a carbinolamine. libretexts.org

Under typical, often mildly acidic conditions, the carbinolamine intermediate is unstable and undergoes dehydration. libretexts.org The acid catalyzes the protonation of the carbinolamine's hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a product with a carbon-nitrogen double bond. youtube.com In the case of a hydroxylamine reacting with an aldehyde or ketone, the resulting functional group is a nitrone (an N-oxide of an imine).

Table 2: General Reaction of Nucleophilic Amines with Carbonyls

| Amine Type | Carbonyl | Intermediate | Final Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde/Ketone | Carbinolamine | Imine |

| Secondary Amine (R₂NH) | Aldehyde/Ketone | Carbinolamine | Enamine |

| Hydroxylamine (R-NHOH) | Aldehyde/Ketone | Carbinolamine | Nitrone |

Participation in Ligand Exchange and Coupling Reactions with Hypervalent Iodine Reagents

Hypervalent iodine (HVI) compounds are versatile reagents in organic synthesis, known for mediating a wide array of transformations, including oxidations, ligand exchanges, and coupling reactions. researchgate.net The reactivity of HVI reagents often involves initial ligand exchange at the iodine center, followed by reductive elimination or other pathways.

While direct studies on this compound in HVI chemistry are not prevalent, its behavior can be inferred from related systems. For example, unsaturated N-alkoxyureas, which share the N-O linkage, react with HVI reagents like phenyliodonium (B1259483) diacetate (PIDA) to undergo cyclization. chemrxiv.org These reactions can proceed through either ionic or radical mechanisms, depending on the specific HVI reagent and additives used, leading to different heterocyclic products. chemrxiv.org

It is plausible that this compound could act as a nucleophilic ligand, displacing a ligand (e.g., acetate) from an HVI(III) reagent. The resulting intermediate could then undergo further reactions. For instance, in reactions with alkenes, HVI reagents have been shown to mediate cyclopropanation, with a proposed mechanism involving the formation of an iodo(III)cyclopropane intermediate, subsequent ring-opening attack by a nucleophile, and recyclization. nih.gov The nucleophilic nitrogen of this compound could potentially engage in similar HVI-mediated pathways.

Stereochemical Considerations in this compound Reactions

Reactions involving this compound are subject to stereochemical control, influenced by both the inherent chirality of the molecule (if substituted) and the reaction mechanism. The stereochemistry of the cyclopropane ring is a critical factor. For instance, the synthesis of cyclopropanes can be performed stereoselectively, yielding specific diastereomers that can influence the outcome of subsequent reactions. nih.govunl.pt

In reactions where the cyclopropane ring opens, stereocontrol can be exerted during the subsequent bond-forming steps. A notable example is the asymmetric [3+2] photocycloaddition of cyclopropylamines with olefins. In this process, after the initial oxidative ring-opening to a radical intermediate, a chiral Brønsted acid catalyst directs the subsequent intermolecular radical addition and cyclization steps, leading to the formation of cyclopentylamines with high enantioselectivity. rsc.org This demonstrates that even when the original stereocenter on the cyclopropane is lost during ring-opening, new stereocenters can be installed with high fidelity through catalysis.

The stereochemical outcome of nucleophilic attack is also a key consideration. In reactions with cyclic ketones, for example, the trajectory of the incoming nucleophile (axial vs. equatorial attack) determines the stereochemistry of the resulting alcohol, a principle that would apply to the addition of this compound to cyclic electrophiles. youtube.com The choice between diastereomeric transition states, often governed by steric hindrance, dictates the stereoselectivity of the reaction.

Applications in Organic Synthesis and Heterocyclic Chemistry

N-Cyclopropylhydroxylamine as a Building Block for Complex Molecules

In the realm of chemical synthesis, "building blocks" are relatively simple molecules that can be linked together to create larger, more complex structures. youtube.com this compound fits this description perfectly, serving as a foundational unit for the assembly of intricate molecules. Its utility stems from the combination of a nucleophilic nitrogen atom, a reactive hydroxyl group, and a strained cyclopropyl (B3062369) ring. This trifecta of functionality allows chemists to introduce the N-cyclopropyl motif into larger molecules or to use the compound as a linchpin in multi-step synthetic sequences. The cyclopropane (B1198618) ring itself is a valuable feature in medicinal chemistry, often used to modulate properties like lipophilicity and the basicity of nearby nitrogen atoms. liverpool.ac.uk The development of direct and flexible synthetic methods using such building blocks is crucial for accessing novel and medicinally valuable scaffolds that are otherwise challenging to prepare. liverpool.ac.uk

Synthesis of N-Heterocycles viarsc.orgrsc.org-Sigmatropic Rearrangements

A cornerstone of the synthetic utility of cyclopropyl hydroxylamine (B1172632) derivatives is their participation in sigmatropic rearrangements to form N-heterocycles. rsc.orgnih.gov These reactions are highly valued for their efficiency and atom economy. nih.gov Specifically, the di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement, which involves the cleavage of a weak N-O bond, is a powerful transformation for preparing nitrogen-containing heterocycles. nih.gov

A significant application of this methodology is the synthesis of 2-hydroxy-tetrahydroquinolines. The process typically begins with the N-arylation of an O-cyclopropyl hydroxylamine precursor. rsc.orgnih.gov These N-arylated intermediates can then undergo a facile, base-mediated rsc.orgrsc.org-sigmatropic rearrangement. This key step is followed by a cyclization and rearomatization sequence, often occurring in a one-pot, three-step cascade, to efficiently yield a diverse array of substituted 2-hydroxy-tetrahydroquinolines. rsc.orgnih.gov The reaction mechanism is analogous to other notable heterocycle-forming reactions like the Fischer indole (B1671886) synthesis and the Bartoli indole synthesis, both of which also feature a key rsc.orgrsc.org-rearrangement step. nih.gov

Table 1: Synthesis of 2-Hydroxy-tetrahydroquinolines via rsc.orgrsc.org-Sigmatropic Rearrangement

| Starting Material | Reaction Type | Key Intermediate | Product | Significance |

| N-Aryl O-cyclopropyl hydroxamate | rsc.orgrsc.org-Sigmatropic Rearrangement | N-Aryl-O-vinylhydroxylamine analog | 2-Hydroxy-tetrahydroquinoline | Efficient, one-pot cascade synthesis of a structurally diverse set of substituted tetrahydroquinolines. rsc.orgnih.gov |

Cascade reactions, also known as domino or tandem reactions, are powerful strategies for building molecular complexity from simple starting materials in a single operation. researchgate.net They are atom-economical and time-saving as they avoid the need for purification of intermediates. researchgate.net The rearrangement of cyclopropyl hydroxylamine derivatives is often integrated into such cascades. For instance, the one-pot synthesis of tetrahydroquinolines from N-arylated O-cyclopropyl hydroxamates is a prime example of a successful cascade involving a rsc.orgrsc.org-sigmatropic rearrangement, cyclization, and rearomatization. rsc.orgnih.gov

These types of cascade processes have proven to be robust methods for producing a variety of substituted heterocycles. nih.gov Palladium-catalyzed cascade reactions, in particular, have been extensively used in heterocyclic chemistry to form multiple bonds in a single pot. researchgate.net For example, Pd-catalyzed alkene carboamination/Diels-Alder reaction cascades can generate polycyclic nitrogen heterocycles with high diastereoselectivity, forming multiple rings and stereocenters in one sequence. nih.gov While not directly starting from this compound, these advanced methods illustrate the power of cascade reactions in modern heterocycle synthesis, a field where cyclopropylamine (B47189) derivatives are valuable players. nih.govnih.gov

Utilization in Nitrone Synthesis and Subsequent Derivatizations

This compound can serve as a precursor for the synthesis of N-cyclopropyl nitrones. Nitrones are valuable synthetic intermediates, most notably for their participation in 1,3-dipolar cycloaddition reactions with alkenes to form isoxazolidines. rsc.org This transformation is highly useful as it functionalizes alkenes by creating new C-C and C-O bonds. rsc.org

The synthesis of nitrones can be achieved through several methods, including the condensation of hydroxylamines with ketones or aldehydes, or the oxidation of secondary amines. organic-chemistry.org For example, thermal conditions can be used to condense ketones and hydroxylamines to form various ketonitrones. organic-chemistry.org The resulting N-cyclopropyl-substituted isoxazolidines can be further manipulated; the N-O bond within the isoxazolidine (B1194047) ring is readily cleaved, allowing for subsequent transformations into other valuable structures, such as amino alcohols. rsc.org The intramolecular version of this cycloaddition has been widely applied in the total synthesis of complex natural products. rsc.org

Table 2: Applications of Nitrones Derived from this compound

| Reaction | Reactant | Product | Significance |

| 1,3-Dipolar Cycloaddition | N-cyclopropyl nitrone + Alkenes | Isoxazolidine | Forms five-membered heterocycles; creates C-C and C-O bonds. rsc.org |

| Ring-Cleavage | Isoxazolidine | Amino alcohols and other functionalized molecules | The weak N-O bond is easily cleaved, allowing for further synthetic utility. rsc.org |

Generation of Key Intermediates for Downstream Synthetic Sequences

Beyond its direct incorporation into the final product, this compound is instrumental in generating key reactive intermediates for more extended synthetic pathways. The nitrones formed from this compound are classic examples of such intermediates, enabling access to a wide range of heterocyclic systems through cycloaddition chemistry. rsc.org

Furthermore, the chemistry of cyclopropylamine derivatives can be leveraged in transition-metal-catalyzed reactions to generate unique intermediates. For example, palladium-catalyzed cascades involving alkene aza-palladation can generate alkyl-Pd(II) intermediates that subsequently react to form new rings. liverpool.ac.uk In one study, the aza-Heck-type cyclization of related N-acyloxycarbamates generated an alkyl-palladium(II) species that underwent C(sp³)–H palladation to forge a cyclopropane ring fused to a heterocycle. liverpool.ac.uk This demonstrates how the core structure can be used to trigger complex, bond-forming cascades, providing an attractive method for synthesizing diverse heterocycles containing core cyclopropane units, which are valuable in medicinal chemistry. liverpool.ac.uk

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization in Mechanistic Studies (e.g., IR, MS for reaction products)

Spectroscopic methods are indispensable for identifying intermediates and final products in reactions involving N-cyclopropylhydroxylamine derivatives, thereby helping to piece together complex mechanistic puzzles. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition of novel structures formed during reactions.

In studies of the base-mediated, one-pot arxiv.orgarxiv.org-sigmatropic rearrangement/cyclization/rearomatization cascade of N-aryl O-cyclopropyl hydroxamates, HRMS was employed to confirm the structures of the resulting tetrahydroquinoline products. nih.gov The analysis was conducted using an Agilent LCMS-TOF instrument with electrospray ionization (ESI), which allows for the precise mass determination of the synthesized molecules, confirming their successful transformation. nih.gov While detailed Infrared (IR) spectroscopy data for specific reaction products of this compound is not extensively published in comparative studies, IR analysis is a standard method used alongside Nuclear Magnetic Resonance (NMR) and MS to identify functional groups in starting materials and products, such as the hydroxyl and amine groups, and to monitor the progress of a reaction.

Table 1: Spectroscopic Confirmation of a Representative Reaction Product

| Product Name | Precursor | Analytical Method | Result |

|---|

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry provides a powerful lens for viewing reaction pathways at a molecular level, offering details that are often inaccessible through experimental means alone. arxiv.org By modeling the potential energy surface of a reaction, researchers can identify intermediates, calculate energy barriers, and explore various possible mechanisms for the transformations of this compound. arxiv.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. It is frequently applied to locate and characterize the transition states of chemical reactions, providing critical information about reaction kinetics and mechanisms. nih.govnih.gov For a reaction, such as the arxiv.orgarxiv.org-sigmatropic rearrangement of this compound derivatives, DFT calculations can be used to model the geometry of the high-energy transition state. nih.gov

The process involves optimizing the structure to find the lowest energy pathway between reactants and products. The transition state is identified as a first-order saddle point on this pathway, possessing exactly one imaginary frequency in a vibrational analysis. nih.gov The calculated Gibbs free energy of activation (ΔG‡) from the reactant to the transition state determines the theoretical rate of the reaction. pku.edu.cn Such studies can elucidate why certain pathways are favored over others, for instance, by comparing the activation barriers for concerted versus stepwise mechanisms. pku.edu.cn

For reactions occurring in complex environments, such as in a solvent or within an enzyme's active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations offer a balance between accuracy and computational cost. nih.gov In this approach, the chemically active region of the system—for example, the this compound molecule and its immediate reaction partners—is treated with a high-level QM method that accurately describes bond breaking and formation. nih.govnih.gov The rest of the system, such as the surrounding solvent molecules or the protein scaffold, is treated with less computationally demanding classical molecular mechanics (MM) force fields. nih.govnaiss.se

This multiscale simulation technique allows for the study of how the broader environment influences the reaction, accounting for factors like solvation, hydrogen bonding, and steric constraints imposed by an enzyme pocket. nih.govarxiv.org For this compound, QM/MM simulations could be used to model its behavior as a substrate for an enzyme, providing insight into its mechanism of action or metabolic fate.

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity. Conformational analysis involves identifying the stable spatial arrangements of a molecule and the energy barriers for converting between them. For derivatives of this compound, specific conformations can pre-organize the molecule for a reaction, leading to enhanced selectivity.

A notable example is the observed regioselectivity in the arxiv.orgarxiv.org-rearrangement of an N-aryl O-cyclopropyl hydroxamate bearing a meta-tolyl group and a carbamate (B1207046) (Cbz) protecting group. This reaction yielded only one regioisomeric product. nih.gov It was hypothesized that this selectivity arises from π-stacking interactions between the Cbz protecting group and the N-aryl group, which favors a specific conformation leading into the arxiv.orgarxiv.org-rearrangement transition state. nih.gov In contrast, a similar substrate with a Boc protecting group, which is less capable of such stacking, produced a mixture of regioisomers. This demonstrates how subtle conformational preferences can dictate the outcome of a chemical reaction.

Analysis of Electronic Structure and Bonding Properties Pertinent to Reactivity

The reactivity of this compound is fundamentally governed by its electronic structure—the arrangement of electrons in its molecular orbitals—and the nature of its chemical bonds. youtube.com The presence of electronegative nitrogen and oxygen atoms creates polar covalent bonds, leading to a specific distribution of partial positive and negative charges across the molecule. youtube.com This charge distribution influences how the molecule interacts with other reagents.

Computational methods can provide a detailed picture of these properties. For example, the substitution of an amino group can weaken adjacent C-C and C-N bonds, lowering their bond dissociation energies and influencing which bonds are most likely to break during a reaction. bohrium.com Natural Bond Orbital (NBO) analysis can be performed to calculate atomic charges and analyze donor-acceptor (orbital) interactions, revealing the intramolecular flow of electron density that stabilizes certain conformations or facilitates specific reaction steps. nih.gov The strained cyclopropyl (B3062369) ring itself possesses unique bonding characteristics, with its C-C bonds having higher p-character than typical alkanes, which contributes to its unique reactivity in rearrangement reactions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for N-Cyclopropylhydroxylamine Transformations

The reactivity of the N-O bond in hydroxylamines offers a fertile ground for catalytic exploration. Future research will likely focus on developing novel catalytic systems to control and expand the transformations of this compound. An area of significant potential is the iridium-catalyzed direct C-H amidation of arenes using N-substituted hydroxylamines as amino sources. acs.org This method, which proceeds at room temperature with high functional group tolerance, could be adapted for this compound, providing a direct route to N-aryl-N-cyclopropylhydroxylamines.

Furthermore, visible light-promoted multicomponent reactions present a green and efficient avenue for synthesizing complex molecules. rsc.org The development of photocatalytic systems that can engage this compound in novel cycloadditions or cross-coupling reactions is a promising research direction. Such systems could lead to the one-pot synthesis of highly functionalized nitrogen-containing heterocycles.

| Catalyst System | Potential Transformation of this compound | Anticipated Product Class |

| Iridium-based catalysts | C-H amidation of arenes | N-Aryl-N-cyclopropylhydroxylamines |

| Palladium-based catalysts | Cross-coupling with aryl halides | N-Aryl-N-cyclopropylhydroxylamines |

| Copper-based catalysts | N-Arylation with aryl iodides | N-Aryl-N-cyclopropylhydroxylamines |

| Visible light photocatalysts | Multicomponent reactions | Diverse substituted hydroxylamines |

Exploration of this compound in Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. This compound and its derivatives hold significant promise in the field of asymmetric synthesis. Recent breakthroughs in the catalytic asymmetric oxidation of amines to chiral hydroxylamines, utilizing titanium catalysts, have demonstrated the feasibility of generating enantiomerically enriched hydroxylamines with excellent chemo- and enantioselectivity. acs.org Applying such methodologies to N-cyclopropylamine could provide access to chiral this compound, a valuable building block for asymmetric synthesis.

Moreover, chiral hydroxamic acids, derived from hydroxylamines, have been successfully employed as ligands in metal-catalyzed asymmetric epoxidation reactions. nih.gov The unique steric and electronic properties of the cyclopropyl (B3062369) group could lead to the development of novel chiral ligands based on this compound, potentially enabling new and highly selective asymmetric transformations. The asymmetric reduction of oximes to chiral hydroxylamines using iridium catalysts also presents a viable route to enantiomerically pure this compound derivatives. incatt.nl

| Asymmetric Method | Application to this compound | Potential Chiral Product |

| Titanium-catalyzed asymmetric oxidation | Oxidation of N-cyclopropylamine | Chiral this compound |

| Chiral hydroxamic acid ligands | Ligand for asymmetric catalysis | Enantioenriched products from various reactions |

| Iridium-catalyzed asymmetric hydrogenation | Reduction of a cyclopropyl ketoxime | Chiral this compound |

Design of New Rearrangement Cascades and Multicomponent Reactions

Rearrangement reactions and multicomponent reactions (MCRs) are powerful tools for the rapid construction of molecular complexity from simple precursors. The this compound scaffold is an ideal candidate for the design of novel reaction cascades. Inspired by the rearrangements of N,O-dialkenylhydroxylamines that lead to 2-aminotetrahydrofurans, similar strategies could be devised for this compound. nih.gov For instance, a acs.orgacs.org-sigmatropic rearrangement of an appropriately substituted N-cyclopropyl-O-vinylhydroxylamine could trigger a cascade cyclization, affording novel heterocyclic frameworks.

Multicomponent reactions involving hydroxylamines have been developed for the synthesis of diverse heterocyclic structures like isoxazoles and aminodioximes. acs.orgufms.br Integrating this compound into such MCRs could provide direct access to a library of cyclopropyl-containing heterocycles with potential biological activity. The development of new MCRs that exploit the unique reactivity of the cyclopropyl group, such as ring-opening or rearrangement, is a particularly exciting prospect.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, selectivity, and reaction mechanisms. For this compound, advanced computational modeling can provide crucial insights into its conformational preferences, the energetics of various reaction pathways, and the nature of transition states in catalytic cycles.

Density Functional Theory (DFT) calculations can be employed to model the proposed rearrangement cascades and multicomponent reactions, helping to rationalize experimental observations and guide the design of new experiments. For instance, computational studies can predict the regioselectivity and stereoselectivity of catalytic transformations, accelerating the discovery of optimal reaction conditions. Furthermore, modeling the interaction of this compound-derived ligands with metal centers can aid in the rational design of more efficient and selective asymmetric catalysts.

Integration of this compound in Supramolecular and Materials Chemistry (Hypothetical, based on academic focus)

The unique structural and electronic properties of this compound make it an intriguing, albeit hypothetical, building block for supramolecular and materials chemistry. The hydroxylamine (B1172632) moiety can participate in hydrogen bonding, a key interaction in the formation of self-assembling supramolecular structures. The cyclopropyl group, with its inherent ring strain and unique electronic character, could introduce specific geometric constraints and electronic properties into larger assemblies.

In materials science, hydroxylamine derivatives have been explored for polymer synthesis and modification. ontosight.ai The incorporation of this compound into polymer backbones or as pendant groups could lead to materials with novel thermal, mechanical, or electronic properties. For instance, the cyclopropyl group could act as a reactive handle for cross-linking or post-polymerization modification. While speculative, the exploration of this compound in these fields represents a frontier of chemical innovation with the potential for significant discoveries.

Q & A

Q. What are the recommended safety protocols for handling N-cyclopropylhydroxylamine in laboratory settings?

- Methodological Answer : Handling this compound requires adherence to strict safety protocols. Key steps include:

- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or dust .

- Storage: Store in a cool, dry environment (<4°C) in airtight containers to prevent degradation. Monitor storage duration, as prolonged storage may increase hazards .

- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste handlers .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

- Methodological Answer : Purity assessment typically employs:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 220 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) to verify cyclopropyl proton signals (δ 0.5–1.2 ppm) and hydroxylamine NH peaks (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 102.1) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying pH conditions?

- Methodological Answer : Experimental Design :

-

Prepare solutions at pH 2–10 using buffer systems (e.g., phosphate for neutral, HCl/NaOH for acidic/alkaline conditions) .

-

Incubate samples at 25°C, 40°C, and 60°C for 24–72 hours.

-

Quantify degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) to determine activation energy .

Key Considerations : -

Include control samples with stabilizers (e.g., EDTA) to assess oxidative degradation pathways .

-

Report data using NIH preclinical guidelines (e.g., detailed temperature/pH conditions and statistical significance) .

Table 1 : Example Stability Data Under Different Conditions

pH Temperature (°C) Degradation Rate (%/day) Half-Life (days) 2 25 0.5 138.6 7 40 2.1 33.0 10 60 8.7 8.0

Q. What strategies are recommended for resolving contradictions in reported reaction yields involving this compound?

- Methodological Answer : To address discrepancies:

- Systematic Review : Apply PRISMA guidelines to identify and evaluate primary studies, focusing on variables like solvent polarity, catalyst type, and reaction time .

- Meta-Analysis : Use random-effects models to aggregate yield data, accounting for heterogeneity across studies (e.g., I² statistic >50% indicates significant variation) .

- Experimental Replication : Standardize conditions (e.g., anhydrous solvents, inert atmosphere) and validate results via triplicate runs .

Q. How does the cyclopropyl group influence the reactivity of hydroxylamine in this compound compared to other derivatives?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects:

- Steric Effects : Reduces nucleophilic attack at the hydroxylamine NH group, as shown in comparative kinetic studies with N-isopropyl-hydroxylamine .

- Electronic Effects : The strained cyclopropane ring enhances electrophilicity, increasing reactivity in radical scavenging assays (e.g., IC₅₀ = 12 µM vs. 25 µM for N-ethyl derivatives) .

Experimental Validation : - Use DFT calculations to map electron density distribution .

- Compare oxidation potentials via cyclic voltammetry (e.g., Eₚₐ = +0.75 V vs. Ag/AgCl) .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies using this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD for p <0.05 significance) .

- Reporting Standards : Include 95% confidence intervals and effect sizes per NIH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.